2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL
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Overview
Description
2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL is a chemical compound with the molecular formula C₁₂H₂₀N₂OS It is a pyridine derivative with various functional groups, including a methylsulfanyl group, a propylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methylsulfanyl, propylamino, and hydroxyl groups are introduced through substitution reactions. For example, the methylsulfanyl group can be introduced using methylthiol, while the propylamino group can be introduced using propylamine.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of each functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The methylsulfanyl and propylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methylsulfanyl group may introduce a different alkyl or aryl group.
Scientific Research Applications
2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the propylamino group may interact with active sites through electrostatic interactions. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-methylsulfanyl-furan: This compound shares the methylsulfanyl group but has a furan ring instead of a pyridine ring.
4-[(Propylamino)methyl]pyridine: This compound shares the propylamino group and pyridine ring but lacks the methylsulfanyl and hydroxyl groups.
Uniqueness
2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL is unique due to the combination of its functional groups and their specific arrangement on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
59429-65-1 |
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Molecular Formula |
C12H20N2OS |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
2-methyl-5-(methylsulfanylmethyl)-4-(propylaminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-13-7-11-10(8-16-3)6-14-9(2)12(11)15/h6,13,15H,4-5,7-8H2,1-3H3 |
InChI Key |
LWQMTLLTPIAOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C(=NC=C1CSC)C)O |
Origin of Product |
United States |
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